molecular formula C17H17N5O5 B1166272 Bovine FGF CAS No. 106096-92-8

Bovine FGF

Cat. No.: B1166272
CAS No.: 106096-92-8
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Description

Overview of the Fibroblast Growth Factor Family in Bovine Species

The FGF family is comprised of 22 members in cattle, identified within the Bos taurus genome. nih.govnih.gov These genes are distributed across 15 chromosomes and can be clustered into seven or eight subfamilies based on phylogenetic analysis and conserved structural domains. nih.govnih.govresearchgate.netmdpi.com The bovine FGF gene family exhibits homology with those found in other bovine subfamily species, including Bos grunniens, Bos indicus, Hybrid-Bos taurus, Bubalus bubalis, and Hybrid-Bos indicus. nih.govnih.govresearchgate.net Tandem and fragment replication are considered key driving forces behind the expansion of this gene family. nih.govnih.govresearchgate.net

Bovine FGF proteins range in amino acid sequence length from 155 (FGF1) to 270 (FGF5), with molecular weights spanning approximately 17 kDa to 30 kDa. nih.govmdpi.com While most bovine FGF members are basic, with isoelectric points (PIs) between 7.7 and 11.48, FGF1 and FGF21 are acidic (PIs of 6.51 and 6.08, respectively), and FGF9 is neutral (PI of 7.06). nih.govmdpi.com

Tissue expression profiling in cattle has revealed that bovine FGF genes are commonly expressed across different tissues. mdpi.comnih.govresearchgate.net Notably, FGF1, FGF5, FGF10, FGF12, FGF16, FGF17, and FGF20 demonstrate high expression levels in adipose tissue. mdpi.comnih.govresearchgate.net Differential expression of some FGF genes before and after adipocyte differentiation suggests their varied roles in lipid droplet formation. nih.govresearchgate.net

The FGF family members interact with high-affinity transmembrane fibroblast growth factor receptors (FGFRs 1-4), triggering intracellular signaling pathways such as the RAS/MAPK, PI3K/Akt, and PLCγ pathways. qkine.comfuturefields.io Binding to heparin or cell surface heparan sulfate (B86663) proteoglycans is necessary for FGFs to bind to these high-affinity receptors. rndsystems.comrndsystems.combio-techne.comrndsystems.com

Historical Context of Bovine FGF Discovery and Research

The initial discovery and purification of fibroblast growth factor activity occurred in the 1970s. nih.gov The first members of the FGF family, FGF1 (acidic FGF, aFGF) and FGF2 (basic FGF, bFGF), were described in 1986. nih.gov Bovine tissues, particularly bovine pituitary and brain, were significant sources for the early isolation and characterization of FGFs. bio-techne.comrndsystems.comnih.govsigmaaldrich.comnih.govprospecbio.comacs.org

Acidic FGF from bovine brain was isolated using techniques such as salt precipitation, ion-exchange chromatography, heparin-Sepharose affinity chromatography, and reverse phase HPLC. nih.gov Basic FGF has been isolated from various bovine sources, including neural tissue, pituitary, adrenal cortex, corpus luteum, and placenta. rndsystems.comrndsystems.combio-techne.com Early studies compared the biological activities of acidic and basic FGFs isolated from bovine sources, indicating they possess similar intrinsic activities in stimulating the proliferation of various cell types, although acidic FGF was found to be less potent. nih.gov

The recognition of bovine FGFs as potent mitogens for a variety of cell types in vitro played a crucial role in establishing their significance in biological research. rndsystems.comrndsystems.comcellsciences.comimmunotools.deprogen.com The availability of purified bovine FGFs facilitated numerous studies investigating their effects on cell proliferation, differentiation, and other cellular processes.

Significance of Bovine FGF in Biological Systems Research

Bovine FGFs, particularly FGF2 (basic FGF), are widely utilized in biological systems research due to their conserved functions and potent biological activities. qkine.comfuturefields.io They are essential components in cell culture, particularly for maintaining and expanding pluripotent stem cells, such as embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). qkine.comfuturefields.io Bovine FGF2 supports the self-renewal and proliferation of these cells by activating key signaling pathways like PI3K/Akt and ERK1/2. futurefields.io

Research using bovine FGFs has provided insights into various biological processes:

Cell Proliferation and Differentiation: Bovine FGFs stimulate the proliferation of a wide range of cells, including fibroblasts, endothelial cells, astrocytes, oligodendrocytes, neuroblasts, keratinocytes, osteoblasts, smooth muscle cells, and melanocytes. rndsystems.comrndsystems.com They are also involved in inducing neuron differentiation and promoting the differentiation of stem cells into mesodermal lineages. qkine.comrndsystems.comrndsystems.com

Angiogenesis and Wound Healing: Bovine FGFs, especially FGF2, are known to be potent inducers of angiogenesis, the formation of new blood vessels. rndsystems.comrndsystems.comcellsciences.comimmunotools.de This activity is crucial for processes like wound healing and tissue repair. rndsystems.comrndsystems.comcellsciences.comimmunotools.de Studies using recombinant bovine basic fibroblast growth factor have shown its potential to mitigate hemorrhage and promote wound healing.

Embryonic Development: Bovine FGFs play crucial roles in modulating embryonic development and differentiation. rndsystems.comrndsystems.com Research with bovine embryos has indicated that FGF2 is involved in primitive endoderm development and increases primitive endoderm outgrowths via proliferation.

Metabolic Activity: Some bovine FGFs, such as FGF21, are involved in regulating energy metabolism. nih.gov FGF21 has been shown to reduce blood sugar and lipidemia and can increase energy consumption, leading to weight loss in rodent models of obesity and type 2 diabetes. nih.gov FGF6 and FGF9 can regulate energy metabolism by inducing the expression of UCP1 in adipocytes and preadipocytes. nih.gov

Neuroscience Research: Bovine FGFs have been utilized in neuroscience research, including studies on neuronal induction and the survival and regeneration of neurons. rndsystems.comrndsystems.comsigmaaldrich.com

The study of bovine FGFs continues to be relevant for understanding fundamental biological mechanisms and for applications in areas such as tissue engineering, regenerative medicine, and cellular agriculture. futurefields.io

Detailed Research Findings:

Research has identified 22 distinct FGF genes in the Bos taurus genome. nih.govnih.gov These genes exhibit varied expression patterns across different bovine tissues. mdpi.comnih.govresearchgate.net The molecular characteristics of these bovine FGF proteins, including their amino acid length, molecular weight, and isoelectric point, have been analyzed. nih.govmdpi.com

Bovine FGF MemberApproximate Amino Acid LengthApproximate Molecular Weight (kDa)Isoelectric Point (PI)
FGF115517.25 cellsciences.com6.51 nih.govmdpi.com
FGF2 (basic FGF)155 immunotools.de16.4 - 18 qkine.comsigmaaldrich.comprogen.com7.7 - 11.48 (basic) nih.govmdpi.com
FGF5270~29.6 nih.govmdpi.com7.7 - 11.48 (basic) nih.govmdpi.com
FGF9--7.06 (neutral) nih.govmdpi.com
FGF21210 ~22.3 6.08 (acidic) nih.govmdpi.com
Other FGFs155 - 27017.2 - 29.67.7 - 11.48 (basic) nih.govmdpi.com

Note: Molecular weights and amino acid lengths can vary slightly depending on the specific isoform and analysis method.

Studies on bovine adipocyte differentiation have shown differential expression of several FGF genes, highlighting their potential roles in regulating fat formation. nih.govresearchgate.net For instance, FGF1, FGF5, FGF10, FGF12, FGF16, FGF17, and FGF20 are highly expressed in adipose tissue and show differential expression during adipocyte differentiation. mdpi.comnih.govresearchgate.net

Research into the application of recombinant bovine basic fibroblast growth factor has demonstrated its efficacy in reducing hemorrhage following cervical loop electrosurgical excision procedures, suggesting its role in promoting wound healing in a clinical context.

Properties

CAS No.

106096-92-8

Molecular Formula

C17H17N5O5

Origin of Product

United States

Molecular Biology and Genomics of Bovine Fgf

Identification and Genomic Organization of Bovine FGF Genes

Recent genome-wide analyses have provided significant insights into the bovine FGF gene family, identifying its members and their organization within the Bos taurus genome.

Genome-Wide Analysis of Bovine FGF Gene Family Members

A comprehensive study identified 22 FGF genes within the Bos taurus genome. These genes are distributed across 15 chromosomes. Phylogenetic analysis and examination of conservative domains have allowed for the clustering of these bovine FGF genes into distinct subfamilies.

The identified bovine FGF proteins exhibit variations in amino acid sequence length, ranging from 155 (FGF1) to 270 (FGF5) amino acids. Their molecular weights correspondingly range from approximately 17.2 kDa to 29.6 kDa. Analysis of isoelectric points (PI) reveals that most bovine FGF proteins are basic, with PIs between 7.7 and 11.48, while FGF1 and FGF21 show acidity (PIs of 6.51 and 6.08, respectively), and FGF9 is neutral (PI of 7.06).

Tandem and fragment replication events appear to have been key driving forces in the expansion of the bovine FGF gene family. For instance, FGF3, FGF4, and FGF19 are located in close proximity on chromosome 29, as are FGF6 and FGF23 on chromosome 5, suggesting duplication events.

Chromosomal Localization and Subfamily Classification

The 22 identified bovine FGF genes are unevenly distributed across 15 chromosomes in the Bos taurus genome. Comparative analysis with other bovine subfamily species like Bos grunniens, Bos indicus, Hybrid-Bos taurus, and Bubalus bubalis reveals some variations in the presence and order of FGF genes on chromosomes.

Phylogenetic analysis has clustered the bovine FGF proteins into several subfamilies. While one study reported eight subfamilies , another indicated seven based on phylogenetic analysis and conservative domains . The eight subfamilies identified include FGF1, FGF3, FGF4, FGF7, FGF8, FGF9, FGF11, and FGF19 subfamilies. Specifically, the FGF1 subfamily contains FGF1 and FGF2, the FGF4 subfamily includes FGF4-6, the FGF7 subfamily consists of FGF7, FGF10, and FGF22, the FGF8 subfamily comprises FGF8, FGF17, and FGF18, the FGF9 subfamily includes FGF9, FGF16, and FGF20, the FGF19 subfamily contains FGF19, FGF21, and FGF23, the FGF11-14 genes form a subfamily, and FGF3 is classified into a separate subfamily.

The classification of FGF subfamilies based on gene location analysis generally aligns with phylogenetic analysis, although minor differences can exist. In humans and mice, FGF gene families are typically classified into seven subfamilies based on conserved chromosomal locations (synteny).

Gene Expression Patterns of Bovine FGF

The expression patterns of bovine FGF genes provide valuable insights into their potential functions in various tissues and biological processes.

Tissue-Specific Transcript Abundance

Bovine FGF genes are commonly expressed in various tissues, with notable differences in transcript abundance depending on the specific FGF member and tissue type.

Studies have shown that FGF1, FGF5, FGF10, FGF12, FGF16, FGF17, and FGF20 are highly expressed in adipose tissue. Other FGFs, such as FGF4, FGF7, FGF8, FGF11, FGF14, FGF18, FGF19, FGF21, FGF22, and FGF23, show lower expression in adipose tissue compared to lung tissue, but higher expression than in other examined tissues.

FGF13 mRNA has been detected in various fetal and adult bovine tissues, including the testis and ovary, but not in the adult liver. In the ovary, FGF13 mRNA is present in the corpus luteum, theca, and granulosa cells of antral follicles, but not in oocytes.

FGF2 mRNA expression has been observed in bovine oocytes, cumulus granulosa cells, mural granulosa, and theca cells, suggesting a systemic role during folliculogenesis. FGF10 mRNA has been detected in oocytes and theca cells of antral follicles, as well as in preantral follicles. FGF7 mRNA is primarily found in theca cells of the bovine ovary. FGF18 mRNA has been detected predominantly in bovine theca cells, in contrast to mice where it is expressed in oocytes.

Fat depot-specific differences in FGF gene expression have also been observed. Intermuscular, renal, and mesenteric adipose tissues exhibit significantly higher FGF-2 and FGF-10 mRNA levels compared to subcutaneous and intramuscular adipose tissues.

Differential Expression during Cellular Processes (e.g., adipogenesis, folliculogenesis)

Bovine FGF genes show differential expression during key cellular processes like adipogenesis and folliculogenesis, indicating their involvement in these pathways.

During adipocyte differentiation, some bovine FGF genes are differentially expressed. For instance, the expression levels of FGF1, FGF2, and FGF10 are significantly increased in induced adipocytes. This aligns with findings in other species where FGF1 promotes adipocyte differentiation, FGF2 promotes proliferation and adipogenic differentiation of adipose stem cells, and FGF10 promotes adipogenic differentiation of preadipocytes.

In folliculogenesis, several FGFs are implicated as paracrine and autocrine regulators. FGF2 is expressed in various follicular cells and is involved in early embryogenesis and potentially promotes primordial to primary follicle transition. FGF13 mRNA abundance in theca cells increases with follicle diameter, suggesting developmental regulation during antral follicle growth. FGF10 expression in theca cells changes during follicle development, with mRNA abundance decreasing as follicular estradiol (B170435) concentration increases in healthy follicles. FGF18 is also considered to have a potential role in follicle growth, with its mRNA predominantly expressed in theca cells.

Studies on pre-attachment bovine conceptus development have shown the expression of FGF1, FGF2, and FGF10 mRNA. FGF10 expression increases significantly in day 14 and 17 conceptuses, coinciding with peak interferon-tau (IFNT) expression, and supplementation with recombinant FGF1, FGF2, or FGF10 increased IFNT mRNA levels in bovine trophectoderm cells.

Genetic Variations and Homology of Bovine FGF

Genetic variations within bovine FGF genes and their homology with FGF genes in other species contribute to understanding their evolutionary history and potential impact on traits.

Collinear analysis has demonstrated that the bovine FGF gene family is homologous to those in other bovine subfamily species, including Bos grunniens, Bos indicus, Hybrid-Bos taurus, and Bubalus bubalis. This indicates a degree of conservation in gene arrangement across these species.

Comparative amino acid analysis has shown significant conservation between buffalo and cattle FGF proteins. This high degree of homology suggests strong selection pressure to maintain the structure and function of these proteins throughout evolution. For example, the amino acid sequence of human basic FGF (FGF2) is 99% homologous to that of bovine basic FGF.

Genetic variations, such as copy number variations (CNVs), within bovine FGF genes like FGF13 have been investigated for their potential influence on growth traits. While the sequence and functions of FGF13 are highly conserved among species, genetic variations within this gene are hypothesized to be associated with growth and development in cattle. Additionally, alternative splicing events have been identified in bovine FGF13, leading to different transcriptional variants.

Duplication events, such as the segmental duplication of FGF10/FGF22 and FGF13/FGF13-like in cattle, also highlight the evolutionary dynamics of this gene family.

Table 1: Selected Bovine FGF Genes, Chromosomal Location, and Subfamily Classification

Gene NameChromosomal Location (Bos taurus)Subfamily Classification
FGF1Expressed on 15 chromosomes FGF1 subfamily
FGF2Chr 17 FGF1 subfamily
FGF3Chr 29 FGF3 subfamily
FGF4Chr 29 FGF4 subfamily
FGF5Expressed on 15 chromosomes FGF4 subfamily
FGF6Chr 5 FGF4 subfamily
FGF7Expressed on 15 chromosomes FGF7 subfamily
FGF8Expressed on 15 chromosomes FGF8 subfamily
FGF9Expressed on 15 chromosomes FGF9 subfamily
FGF10Expressed on 15 chromosomes FGF7 subfamily
FGF11Expressed on 15 chromosomes FGF11-14 subfamily
FGF12Expressed on 15 chromosomes FGF11-14 subfamily
FGF13Expressed on 15 chromosomes FGF11-14 subfamily
FGF14Expressed on 15 chromosomes FGF11-14 subfamily
FGF16Expressed on 15 chromosomes FGF9 subfamily
FGF17Expressed on 15 chromosomes FGF8 subfamily
FGF18Expressed on 15 chromosomes FGF8 subfamily
FGF19Chr 29 FGF19 subfamily
FGF20Expressed on 15 chromosomes FGF9 subfamily
FGF21Expressed on 15 chromosomes FGF19 subfamily
FGF22Expressed on 15 chromosomes FGF7 subfamily
FGF23Chr 5 FGF19 subfamily

Table 2: Tissue Expression Highlights of Selected Bovine FGF Genes

Gene NameHigh Expression TissuesOther Expressed Tissues
FGF1Adipose tissue Heart, liver, spleen, lung, kidney, muscle, rumen
FGF2Intermuscular, renal, mesenteric adipose tissues , Oocytes, cumulus granulosa cells, mural granulosa, theca cells Subcutaneous and intramuscular adipose tissues
FGF10Adipose tissue , Mesenteric adipose tissue , Omasum, subcutaneous fat, IM fat Heart, liver, spleen, lung, kidney, muscle, rumen , Oocytes, theca cells of antral and preantral follicles
FGF13Testis, Ovary (CL, theca, granulosa cells) Fetal and adult tissues (except adult liver)
FGF18Theca cells

Single Nucleotide Polymorphisms (SNPs) and their Research Implications

Single nucleotide polymorphisms (SNPs) in bovine FGF genes have been investigated for their potential associations with various traits. Genetic technologies and genotyping of SNPs are considered important tools for improving productive and reproductive traits in the cattle industry.

Research has focused on identifying SNPs in genes of economic importance, including FGF genes. For example, a study investigated the presence of SNPs in the Fibroblast Growth Factor 2 (FGF2) gene locus in the Greek Red Cow breed. This study identified the presence of an A/G substitution SNP at position 11646 in intron 1 of the FGF2 gene. Genotyping analysis revealed the presence of all three genotypes (GG, GA, and AA) for this SNP in the investigated population. The frequencies of these genotypes were 0.25 for GG, 0.55 for GA, and 0.20 for AA, with allelic frequencies of 0.52 for G and 0.48 for A.

These findings suggest that the identified SNPs in the FGF2 gene could potentially be utilized in future genetic selection programs aimed at improving the reproductive performance of cattle breeds like the Greek Red Cow. Previous studies have also reported that mutations in FGF2 can have implications for productive and reproductive performance, including traits such as conception, superovulatory responses, fertility, and embryonic development in cattle. The FGF2 gene is located on bovine chromosome 6 and is known to play a role in tissue development, homeostasis, mammary gland epithelial expansion, and the regulation of interferon-tau, a gene important for milk and reproductive traits.

Another study identified a single SNP (A/G) in intron 1 at position 11646 of the FGF2 gene through sequencing of a 6.4 kb region including three exons. This SNP was investigated for association with production traits in Holstein cattle populations. In some populations, FGF2 variants were associated with fat yield and percentage, somatic cell score, and productive life, showing significant dominance effects. This research suggests that a candidate pathway strategy, focusing on genes like FGF2 involved in pathways like the interferon-tau signaling pathway, can be effective in identifying quantitative trait genes.

While research on bovine FGF SNPs is ongoing, studies in other species have also linked FGF gene variants to various traits and disorders, highlighting the broader implications of FGF gene polymorphisms in biological function and disease.

Sequence Conservation and Phylogenetic Relationships with Other Species

The FGF gene family exhibits remarkable conservation across selected species throughout evolution. Comparative amino acid analysis has demonstrated significant conservation between bovine FGF proteins and those in other species, such as buffalo, goat, and sheep.

Phylogenetic analysis of FGF proteins from various species, including human, mouse, and different bovine subfamily species, reveals the evolutionary relationships within the FGF family. Bovine FGF family members cluster into distinct subfamilies, largely mirroring the groupings observed in other mammals like humans and mice, although there can be variations in the number of genes within each group or the classification of specific members like FGF3. For example, while human and mouse genomes typically cluster FGF genes into seven subfamilies, bovine FGF genes have been clustered into seven or eight subfamilies, with the classification of FGF3 sometimes differing.

Collinear analysis indicates that the bovine FGF gene family is homologous to those in related species such as Bos grunniens, Bos indicus, Hybrid-Bos taurus, Bubalus bubalis, and Hybrid-Bos indicus. Tandem replication and fragment replication are considered key driving forces for the expansion of the FGF gene family during evolution.

Studies comparing protein structures of FGFs in different ruminants like buffalo, goat, and sheep have shown similarities in their respective structures. This high degree of conservation in sequence and structure across species highlights the evolutionary pressure to maintain the crucial functions of FGF proteins.

Data Table: Selected Bovine FGF Protein Characteristics

FGF MemberAmino Acid LengthMolecular Weight (Da)Isoelectric Point (PI)
FGF115517249.836.51
FGF527029640.87-
FGF9--7.06
FGF2121022585.836.08
FGF2221923305.8211.48
FGF2324626733.249.64

Data Table: Genotype and Allele Frequencies of FGF2 SNP (A/G at intron 1, position 11646) in Greek Red Cow Breed

GenotypeFrequency
GG0.25
GA0.55
AA0.20
AlleleFrequency
G0.52
A0.48

Note: Data derived from a study on the Greek Red Cow breed.

Biochemical Characterization and Purification Methodologies for Bovine Fgf

Isolation Strategies from Bovine Tissues

The isolation of bovine FGF typically begins with the extraction of the protein from source tissues such as the pituitary gland, brain, testis, and liver, as well as biological fluids like cheese whey. Early methods involved the extraction of growth factors from bovine pituitary glands . Isolation procedures often utilize initial steps like salt precipitation or differential salt extraction to separate FGF from other cellular components . For instance, bovine brains or pituitaries have been extracted with ammonium (B1175870) sulfate (B86663) solutions at specific pH levels . Acidic extraction conditions have also been employed in the initial processing of brain tissue . The choice of tissue and initial extraction method significantly influences the subsequent purification steps and the specific FGF isoforms isolated.

Advanced Purification Techniques

Purification of bovine FGF to homogeneity necessitates the application of advanced chromatographic and electrophoretic techniques. These methods exploit the unique biochemical properties of FGF, such as its charge, hydrophobicity, and affinity for heparin.

Chromatography-Based Approaches

Chromatography plays a central role in the purification of bovine FGF. Ion-exchange chromatography is commonly used, including cation-exchange chromatography, utilizing materials like CM-Sephadex or Mono S columns, and anion-exchange chromatography with materials such as DEAE Trysacryl and FPLC Mono Q . These techniques separate proteins based on their charge characteristics at a given pH.

Affinity chromatography, particularly heparin-Sepharose or heparin-affinity HPLC, is a critical step due to the strong binding affinity of FGF for heparin . This high affinity allows for significant enrichment of FGF from complex mixtures. Elution from heparin columns is typically achieved using increasing salt concentrations, such as NaCl or ammonium bicarbonate gradients .

Reversed-phase HPLC, often employing C4 columns, is frequently used as a final purification step to achieve high purity . This method separates proteins based on their hydrophobicity. The combination of these chromatographic techniques allows for the isolation of highly purified bovine FGF from crude tissue extracts.

Electrophoretic and Isoelectric Focusing Methodologies

Electrophoretic techniques, such as polyacrylamide gel electrophoresis (PAGE), including SDS-PAGE and acid pH gels, are utilized for both purification and assessing the purity of bovine FGF preparations . SDS-PAGE is particularly useful for determining the molecular weight of the purified protein .

Isoelectric focusing is another powerful technique employed in bovine FGF purification and characterization, separating proteins based on their isoelectric point (pI) . Studies have shown that different bovine FGF isoforms, such as acidic and basic FGF, have distinct pI values, allowing for their separation . For example, basic FGF from bovine brain and pituitary has been shown to focus in the basic range with pI values around 9.4-9.6 , while acidic FGF exhibits a more acidic pI range .

Methodologies for Protein Characterization

Once purified, bovine FGF is subjected to various characterization methods to determine its structural and functional properties.

Structural Analysis Techniques

Structural analysis of bovine FGF involves determining its amino acid sequence and identifying any post-translational modifications. Amino acid sequencing, including amino-terminal sequencing and gas-phase sequence analysis, has been used to establish the primary structure of bovine FGF isoforms isolated from different tissues . Amino acid composition analysis provides the relative abundance of each amino acid in the protein .

Molecular weight determination is commonly performed using SDS-PAGE and gel filtration . Studies have reported molecular weights for bovine FGF in the range of 14.5 kDa to 17.1 kDa, depending on the specific isoform and method used . Analysis of post-translational modifications, such as deamidation, has also been explored during characterization . The isoelectric point, determined by isoelectric focusing, is another key characteristic used to define different FGF species .

Ligand Binding and Receptor Affinity Determination Methods

Understanding the biological activity of bovine FGF requires the assessment of its ability to bind to its receptors and the affinity of this interaction. Radioreceptor assays, using radiolabeled FGF, have been employed to detect and quantify FGF binding sites in bovine tissues, such as brain membranes . These assays can reveal different classes of binding sites with varying affinities .

Cross-linking assays involve chemically cross-linking labeled FGF to its receptor, allowing for the visualization and determination of the molecular weight of the receptor-ligand complex, often analyzed by SDS-PAGE . This technique has been used to identify FGF receptors in bovine brain membranes .

Surface Plasmon Resonance (SPR) is a label-free technology used to study the kinetics and affinity of molecular interactions, including the binding of FGF ligands to FGF receptors . SPR provides detailed information on association and dissociation rates, allowing for the quantitative determination of binding constants (Kd values) . Studies using SPR have investigated the binding specificity and affinity of FGFs for different FGF receptor subtypes .

These characterization methods collectively provide a comprehensive biochemical profile of bovine FGF, essential for understanding its structure-function relationships and biological roles.

Bioactivity Assessment Methodologies in In Vitro Systems

In vitro bioactivity assessment of Bovine Fibroblast Growth Factor (FGF), particularly FGF2 (basic FGF or bFGF), primarily focuses on its effects on cell proliferation, migration, differentiation, and signal transduction in various cell types. These assays are crucial for determining the functional potency of purified or recombinant bovine FGF and understanding its cellular mechanisms.

Cell Proliferation Assays

One of the most common methods to assess bovine FGF2 bioactivity is through cell proliferation assays. Bovine FGF2 is a potent mitogen for a wide range of cells, including fibroblasts, endothelial cells, astrocytes, oligodendrocytes, neuroblasts, keratinocytes, osteoblasts, smooth muscle cells, and melanocytes.

Methodologies employed include:

Direct Cell Counting: Techniques like trypan blue exclusion are used to quantify the number of viable cells after exposure to varying concentrations of bovine FGF2 for specific durations (e.g., 24 or 48 hours).

EdU Incorporation Assay: This assay measures the incorporation of 5-ethynyl-2′-deoxyuridine (EdU) into newly synthesized DNA during cell proliferation. It provides a quantitative measure of the percentage of actively dividing cells.

Metabolic Activity Assays: Assays such as alamarBlue™ are used to measure the metabolic activity of cells, which is indicative of cell viability and proliferation.

Western Blot Analysis: The expression of cell proliferation markers, such as Proliferating Cell Nuclear Antigen (PCNA), can be analyzed by Western blot to assess the proliferative response to bovine FGF2 treatment.

Detailed research findings demonstrate that bovine FGF2 treatment can lead to increased PCNA content and stimulate the proliferation of bovine luteal fibroblasts in a dose-dependent manner, particularly after 48 hours of treatment. Studies using NR6R-3T3 mouse fibroblast cells are frequently cited for determining the half maximal effective concentration (ED50) of bovine FGF2, with reported values typically ranging from 0.1 to 1.5 ng/mL, indicating potent mitogenic activity.

Cell Migration Assays

Bovine FGF2 is also known to be chemotactic and mitogenic for endothelial cells in vitro, playing a significant role in processes like wound healing and angiogenesis. In vitro migration assays are used to evaluate this activity.

Common methods include:

Boyden Chamber Assay (Transwell Migration Assay): This technique utilizes a two-compartment system separated by a porous membrane. Cells are placed in the upper chamber, and a chemoattractant (bovine FGF2) is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. This assay measures the directed movement of cells along a concentration gradient.

In Vitro Wound Healing Assay (Scratch Assay): A "wound" is created in a confluent monolayer of cells, and the rate at which cells migrate into the घायल area is observed and quantified over time in the presence or absence of bovine FGF2.

Research indicates that bovine FGF2 can enhance the migration of fibroblasts and endothelial cells in these in vitro models.

Receptor Binding Studies

In vitro receptor binding studies are performed to characterize the interaction of bovine FGF2 with its receptors (FGFRs) and other binding partners like heparin or heparan sulfate proteoglycans. These studies help to understand the mechanism of action of bovine FGF2 at the molecular level.

Methodologies may involve:

Radioligand Binding Assays: Using labeled bovine FGF2 to measure binding affinity and the number of binding sites on cell membranes or recombinant receptors. Scatchard analysis can be used to determine different classes of binding sites, such as high-affinity and low-affinity sites.

Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinity constants between bovine FGF2 and immobilized FGFRs.

Studies have identified the presence of specific binding sites for basic FGF in bovine brain membranes, confirming findings from studies with cells grown in vitro. Bovine FGF2 binds to and activates FGFR1, FGFR2, FGFR3, and FGFR4, triggering intracellular signaling pathways.

Signal Transduction Assays

Assessing the activation of downstream signaling pathways is crucial for understanding the cellular responses mediated by bovine FGF2. In vitro assays are used to monitor the phosphorylation status of key signaling molecules.

Techniques include:

Western Blot Analysis: Used to detect the phosphorylation of proteins involved in pathways such as ERK, AKT, and STAT1, which are known to be activated by FGF2 binding to its receptors.

Research has shown that bovine FGF2 treatment can induce rapid and robust phosphorylation of signaling pathways involved in proliferation. Disruption of FGFR signaling using inhibitors in bovine cumulus-oocyte complexes during in vitro maturation has been shown to reduce subsequent embryonic development, highlighting the importance of this signaling.

Differentiation Assays

Bovine FGF2 can influence the differentiation of various cell types in vitro. For example, low concentrations of FGF2 can stimulate the proliferation and differentiation of bone marrow mesenchymal stem cells. In vitro models using specific cell lineages are employed to study these effects, often involving the assessment of lineage-specific markers. Bovine FGF2 also promotes primitive endoderm development in bovine blastocyst outgrowths in vitro.

Data Tables

Assay TypeCell Line UsedReported ED50 (ng/mL)Reference
Cell ProliferationNR6R-3T3 fibroblasts0.125 - 0.625
Cell ProliferationNR6R-3T3 fibroblasts0.1 - 1.5
Cell Proliferation3T3 cells< 1.0
Cell ProliferationBALB/c 3T3 cells< 0.1
Cell ProliferationMurine Balb/c 3T3 cells< 1 ng/mL
Cell ProliferationNIH/3T3 cells0.4394
Cell ProliferationNIH/3T31.99

Note: ED50 values can vary depending on the specific assay conditions, cell line, and source of bovine FGF2.

Binding Study TypeBinding PartnerApparent Kd (High Affinity)Capacity (High Affinity)Apparent Kd (Low Affinity)Capacity (Low Affinity)Reference
Radioligand BindingBovine Brain Membranes30 pM0.24 pmol/mg protein3 nM51 pmol/mg protein
Binding Study TypeBinding PartnerAffinity Constant (Kd)Instrument TypeReference
SPRHuman FGF R2 (IIIb) protein0.23 nMReichert2SPR

Detailed Research Findings

Beyond the quantitative data, in vitro studies have provided detailed insights into the actions of bovine FGF2. For instance, FGF2 treatment of bovine luteal fibroblasts for 48 hours significantly increased cell numbers at concentrations of 1 and 3 ng/mL. Furthermore, FGF2 has been shown to increase the mitotic index of primitive endoderm cells in bovine blastocyst outgrowths. Low-dose bovine FGF2 has been observed to stimulate the proliferation and differentiation of bone marrow mesenchymal stem cells in vitro, alongside upregulating the mRNA expression of type I/III collagen and fibronectin. Bovine FGF2 is also chemotactic for endothelial cells, a key aspect of its role in angiogenesis, as demonstrated by Boyden chamber assays. The integrity and stability of bovine FGF2 solutions have been shown to directly impact their bioactivity, affecting cytoproliferative, migratory, and chemoattractant effects in vitro.

Bovine Fgf Receptor Interactions and Intracellular Signaling Cascades

Fibroblast Growth Factor Receptor (FGFR) Family in Bovine

The bovine FGFR family consists of four main receptor tyrosine kinases: FGFR1, FGFR2, FGFR3, and FGFR4. These receptors are transmembrane proteins characterized by an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular tyrosine kinase domain. The extracellular domain typically contains two or three immunoglobulin-like domains (D1-D3), with the D2 and D3 domains, and the linker region between them, being critical for ligand binding and specificity. Alternative splicing of the mRNA encoding FGFRs 1-3, specifically within the second half of the D3 domain, gives rise to different isoforms (b and c variants) that exhibit distinct ligand-binding specificities. FGFR4 does not have known spliced variants in this region.

Expression and Localization of FGFR Subtypes (FGFR1-4) in Bovine Cells and Tissues

The expression and localization of FGFR subtypes in bovine vary depending on the cell type, tissue, and developmental stage. Studies have investigated the presence and location of these receptors in various bovine tissues, including embryos, ovarian follicles, corpus luteum, and mammary epithelial cells.

In bovine blastocysts, immunoreactivity for all four FGFRs (FGFR1, FGFR2, FGFR3, and FGFR4) has been detected. FGFR1 and FGFR3 proteins are found in both the inner cell mass (ICM) and the trophoblast cells, while FGFR2 and FGFR4 are localized exclusively to the trophoblast cells. However, there is some controversy regarding the localization of bovine FGFR2, with some studies indicating its presence restricted to trophectoderm (TE) cells, while others have described ICM expression, mainly in primitive endoderm (PrE) cells. Transcripts for FGFR1 and FGFR2 mRNA have been detected as early as the 1-cell stage in bovine embryos, and all four FGFR subtypes are present in bovine blastocysts and elongating conceptuses, likely expressed in the trophectoderm.

In the bovine corpus luteum (CL), mRNA encoding the 'B' and 'C' spliced forms of FGFR1 and FGFR2 are readily detectable and accompanied by protein localization. FGFR1 and FGFR2 splice variants appear to be the main receptors for FGF action in the bovine CL. FGFR1 and FGFR2 proteins have been localized to small and large luteal cells, with FGFR1 also detected in cells putatively identified as endothelial/stromal cells. FGFR1C and FGFR2C mRNA expression does not change throughout the CL lifespan, whereas FGFR1B is upregulated in the developed CL (Stage III). Expression of FGFR3B, FGFR3C, and FGFR4 in the bovine CL has been reported as inconsistent.

In bovine ovarian follicles, FGFR mRNA expression in the theca interna increases significantly during the final follicular growth. FGFR4 signaling may occur in bovine theca cells.

Bovine mammary epithelial cells (MAC-T cells) have been shown to express FGFR2 mRNA.

FGFR3 transcripts for both IIIc and IIIb isoforms are expressed in bovine fetal rib growth plate, with maximum expression in the hypertrophic region and the least in the reserve zone. FGFR3 IIIc is the predominant isoform in the growth plate. Immunostaining localized FGFR3 to the pericellular region of reserve chondrocytes and the extracellular matrix in the hypertrophic zone, suggesting proteolytic cleavage of the transmembrane form.

FGFR expression also shows tissue-specific patterns, for instance, FGFR2 and FGFR4 are highly expressed in adipose tissue, while FGFR1 and FGFR3 have lower expression in adipose tissue compared to lung and kidney, but higher than in other tissues examined.

Ligand Specificity and Binding Characteristics of Bovine FGFs to FGFRs

The binding specificity between FGF ligands and FGFRs is a critical determinant of FGF signaling activity and is influenced by several factors, including the alternative splicing of the FGFR extracellular domain and the presence of co-factors like heparan sulfate (B86663) glycosaminoglycans (HSGAG). Heparin or heparan sulfate acts as a coreceptor, facilitating the high-affinity interaction between FGF ligands and FGFRs, leading to receptor dimerization and activation.

Alternative splicing of FGFRs 1-3 into 'b' and 'c' isoforms significantly impacts ligand binding specificity. The 'b' isoforms are primarily found in epithelial tissues, while the 'c' isoforms are typically expressed in mesenchymal tissues. This differential expression and ligand specificity ensure spatial regulation of FGF signaling.

Studies on FGF-FGFR binding specificity, often utilizing systems like BaF3 cell lines expressing specific FGFR isoforms, have provided insights into which FGFs activate particular receptors. For example, members of the FGF7 subfamily strongly activate FGFR2b, while members of the FGF8 and FGF9 subfamilies show high relative activity towards FGFR3c. FGF19 subfamily members show consistent activity towards FGFR1c, 2c, 3c, and FGFR4, and FGF4 subfamily members specifically activate the 'c' receptor splice forms.

FGF1 is often considered a universal ligand for FGFRs due to its ability to bind to all known receptor isoforms. This promiscuity might be related to the flexibility of its N-terminus. FGF2 (basic FGF/bFGF) is also known to bind to and signal through all four FGFRs (FGFR1-4). FGF2 interacts with the D2 and D3 regions of FGFR1, and a cluster of positive charges in FGF2 suggests its affinity for heparin binding. FGF2 shows higher affinity for FGFR1c and FGFR2 than for FGFR3c and FGFR4, with differences in the βC′-βE loop of FGFRs influencing this preference.

The formation of a ternary complex involving FGF, FGFR, and heparan sulfate is crucial for stable binding and subsequent receptor activation. This complex formation induces receptor dimerization and trans-autophosphorylation of tyrosine residues within the intracellular kinase domains, initiating downstream signaling cascades.

Downstream Signaling Pathways Activated by Bovine FGF-FGFR Complexes

Upon ligand binding and receptor dimerization, activated FGFRs recruit intracellular signaling proteins containing SH2 or phosphotyrosine binding (PTB) domains, leading to the activation of several downstream signaling pathways. The main intracellular signaling pathways triggered by activated FGFRs include the RAS/MAP kinase pathway, the PI3K/AKT pathway, and the PLCγ pathway. These pathways mediate diverse cellular responses.

RAS/MAP Kinase Pathway Activation

The RAS/MAP kinase (MAPK) pathway is a major downstream signaling route activated by FGF-FGFR complexes and is primarily involved in controlling cell proliferation and differentiation. Activation of this pathway begins with the phosphorylation of FGFR substrate 2α (FRS2α), a key intracellular substrate that constitutively associates with the juxtamembrane region of the FGFR. Phosphorylated FRS2α recruits adapter proteins like GRB2, which then leads to the recruitment and activation of SOS, a guanine (B1146940) nucleotide exchange factor. SOS activates RAS GTPases, initiating the MAPK cascade.

The MAPK pathway involves a series of phosphorylation events, including the activation of MEK (MAPK kinase) by RAF (a kinase recruited by activated RAS), and subsequently, the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinases 1 and 2) by MEK. Activated ERK1/2 can then translocate to the nucleus and regulate the activity of transcription factors, such as those from the Ets family, which are associated with inducing cell proliferation, angiogenesis, and cell differentiation.

In bovine mammary epithelial cells (MAC-T cells), FGF2 treatment induces the phosphorylation of ERK1/2, and this activation is involved in the FGF2-induced cell proliferation. Inhibition of ERK1/2 phosphorylation blocks the proliferation-stimulating effect of FGF2 in these cells. FGF-2 has also been shown to activate the Ras/ERK pathway in endothelial cells, leading to cell migration and proliferation. The activation of MAPK p44/42 by bFGF has been observed in bovine lactotropic cells, mediating cell proliferation. This activation can occur via a Ras-dependent or -independent pathway depending on the cell system.

PI3K/AKT Pathway Dynamics

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another significant signaling cascade activated by FGF-FGFR interactions, playing a crucial role in regulating cell survival, growth, and fate determination. Similar to the RAS/MAPK pathway, the PI3K/AKT pathway can be initiated by the formation of an FRS2 complex. Activated FRS2α, in conjunction with adapter proteins, can recruit GAB1, which in turn leads to the activation of the PI3K enzyme.

PI3K catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 then serves as a docking site for proteins containing pleckstrin homology (PH) domains, including AKT (also known as Protein Kinase B). Recruitment of AKT to the plasma membrane leads to its phosphorylation and activation by upstream kinases like PDK1 and mTORC2.

Activated AKT has multiple downstream targets and plays a key role in promoting cell survival by inhibiting pro-apoptotic factors and stimulating anti-apoptotic proteins. It also regulates cell growth and metabolism, partly through the activation of the mTOR complex 1 (mTORC1).

In bovine mammary epithelial cells, FGF2 treatment induces the phosphorylation of AKT, and this activation is involved in the FGF2-induced cell proliferation and protection from endoplasmic reticulum stress-induced cell death. Inhibition of AKT phosphorylation reduces the proliferation-stimulating effect of FGF2. FGF2 can activate the PI3K/AKT pathway and promote the proliferation and adipogenic differentiation of adipose stem cells. Bovine FGF1 is also linked to the PI3K cascade and PIP3 activating AKT signaling.

PLCγ Pathway Involvement

The Phospholipase C gamma (PLCγ) pathway is a third major signaling route activated by FGF-FGFR complexes, influencing cellular morphology, migration, and adhesion. Activation of the PLCγ pathway is initiated when activated FGFR recruits the PLCγ enzyme. A specific tyrosine residue on the C-terminal tail of FGFR (Y766 in FGFR1) becomes phosphorylated upon receptor activation, creating a binding site for the SH2 domain of PLCγ.

Upon recruitment and phosphorylation by the activated FGFR, PLCγ hydrolyzes phosphatidylinositol-4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. Increased intracellular calcium concentrations can activate various downstream signaling molecules and cellular processes. DAG remains at the plasma membrane and, along with calcium, activates Protein Kinase C (PKC) isoforms. PKC then phosphorylates a range of target proteins, leading to diverse cellular responses related to cell morphology, migration, and adhesion.

The PLCγ pathway is one of the main intracellular signaling pathways activated by FGF binding to FGFRs. FGF2 has been shown to preserve pluripotency through interaction with various pathways, including PLCγ.

Data Tables

FGFR SubtypeExpression in Bovine Blastocysts (Localization)Expression in Bovine Corpus LuteumExpression in Bovine Mammary Epithelial CellsExpression in Bovine Fetal Rib Growth Plate
FGFR1Inner Cell Mass, Trophoblast Detectable mRNA (B and C splice variants), Protein localized to small/large luteal cells and endothelial/stromal cells. FGFR1B upregulated in developed CL.
FGFR2Trophoblast (primarily), some reports of ICM/PrE Detectable mRNA (B and C splice variants), Protein localized to small/large luteal cells. FGFR2C mRNA does not vary. Expressed (mRNA)
FGFR3Inner Cell Mass, Trophoblast Inconsistent expression Expressed (IIIc and IIIb isoforms), maximum in hypertrophic region. Protein localized to pericellular region and extracellular matrix.
FGFR4Trophoblast Inconsistent expression
Signaling PathwayKey Downstream MoleculesPrimary Cellular FunctionsActivation by Bovine FGF-FGFR
RAS/MAP Kinase (MAPK)FRS2α, GRB2, SOS, RAS, RAF, MEK, ERK1/2, Ets transcription factorsCell proliferation, differentiation, angiogenesisYes, activated by FGF-FGFR complex . Involved in FGF2-induced proliferation in mammary epithelial cells and lactotropic cells .
PI3K/AKTFRS2α, GAB1, PI3K, PIP3, AKT, mTORC1Cell survival, growth, fate determination, metabolismYes, activated by FGF-FGFR complex . Involved in FGF2-induced proliferation and survival in mammary epithelial cells and adipocyte differentiation . Linked to bovine FGF1 signaling .
PLCγPLCγ, PIP2, IP3, DAG, PKC, Calcium releaseCell morphology, migration, adhesionYes, activated by FGF-FGFR complex . Involved in FGF2-mediated pluripotency .

JAK-STAT Pathway Modulation

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is one of the intracellular signaling cascades modulated by FGF signaling in bovine systems. Activation of FGFRs can lead to the activation of JAK kinases, which in turn phosphorylate STAT proteins . Phosphorylated STAT proteins then dimerize and translocate to the nucleus, where they regulate the transcription of target genes .

Research in bovine embryos has highlighted the importance of the JAK/STAT3 pathway, activated by FGF, for the development of the inner cell mass (ICM) and the acquisition of naive pluripotency markers . Specifically, phosphorylated STAT3 (pSTAT3) has been observed to be restricted to ICM nuclei, co-localizing with pluripotency markers like SOX2 and NANOG . Inhibition of JAK activity in bovine embryos has been shown to abolish this pSTAT3 signal and significantly reduce the number of SOX2-positive nuclei, indicating a requirement for JAK/STAT3 activation in bovine ICM formation . FGF-2 has also been implicated in regulating the JAK-STAT signaling pathway in the context of cartilage metabolism and regeneration .

Biological Roles of Bovine Fgf in Cellular and Developmental Processes Excluding Clinical Human Trials

Regulation of Cell Proliferation and Differentiation in Bovine In Vitro Models

Bovine FGF, notably FGF2, has been extensively studied for its effects on the proliferation and differentiation of various bovine cell types in vitro. These studies illuminate its capacity to modulate cellular dynamics crucial for tissue development, maintenance, and regeneration.

Mesenchymal Stem Cell Proliferation and Differentiation

Bovine mesenchymal stem cells (MSCs) are multipotent cells with the capacity to differentiate into various cell lineages. Research indicates that bovine FGF plays a vital role in maintaining MSC proliferation and differentiation potential in vitro. FGF-2, in particular, is considered crucial for maintaining MSC proliferation and differentiation potential. Studies have shown that bFGF can sustain the self-renewal ability of MSCs while preserving their differentiation potential. Comparative studies have demonstrated that bFGF exhibits a stronger effect in promoting the proliferation of bone marrow-derived MSCs compared to stromal cell-derived factor-1 (SDF-1).

Endothelial Cell Mitogenesis and Angiogenesis Studies

Angiogenesis, the formation of new blood vessels, is a critical process in development and tissue repair. Bovine FGF, especially FGF2, is a potent stimulator of endothelial cell mitogenesis and chemotaxis in vitro. Studies using bovine luteal endothelial cells have shown that FGF2 is crucial for the development of endothelial networks in vitro. Inhibition of FGF2 activity significantly reduced the total area of von Willebrand factor (VWF) staining, an indicator of endothelial cells, in bovine luteal cell cultures, with reductions exceeding 95%. Temporal studies inhibiting FGF2 activity at different time points during bovine luteal angiogenesis in vitro revealed that days 3-6 of culture represent a key period of sensitivity to FGF2 regulation. FGF2 stimulates the proliferation of endothelial cells derived from bovine corpora lutea. Bovine lactoferricin (B1576259) has been shown to inhibit bFGF-induced proliferation and migration of human umbilical vein endothelial cells (HUVECs) in vitro by competing for heparin-like binding sites.

Fibroblast and Epithelial Cell Responses

Bovine FGF influences the behavior of fibroblasts and epithelial cells, contributing to processes like wound healing and tissue remodeling. FGF basic stimulates the proliferation of cells of mesodermal origin, including fibroblasts, and many cells of ectodermal and endodermal origin, such as keratinocytes and epithelial cells. In bovine rumen epithelial cells (BRECs), transcriptome analysis revealed that Fibroblast Growth Factor (FGF) was upregulated in response to low pH stress, suggesting a role in the adaptive response of these cells to acidosis. Studies on bovine mammary epithelial (MAC-T) cells have demonstrated that FGF2 stimulates cell proliferation in a dose-dependent manner. Treatment with recombinant FGF2 significantly increased MAC-T cell proliferation, with increases ranging from 133.5% to 157.6% at concentrations between 5 and 150 ng/mL compared to untreated cells. This proliferation-stimulating effect is mediated through the activation of FGF receptors (FGFR) and downstream signaling pathways including AKT, ERK1/2, and JNK.

Data on Bovine Mammary Epithelial (MAC-T) Cell Proliferation Stimulated by Recombinant FGF2

FGF2 Concentration (ng/mL)Increase in Cell Proliferation (%) (Compared to 0 ng/mL)
5133.5
10146.8
20157.6
50148.3
100139.2
150139.4

Myoblast and Satellite Cell Dynamics

Bovine FGF is involved in regulating the proliferation and differentiation of myoblasts and satellite cells, which are critical for muscle growth and regeneration. FGF-2 induces the proliferation of cultured myoblasts and inhibits their differentiation. Basic FGF (bFGF) has been shown to enhance myoblast proliferation by increasing cyclin-D1 mRNA expression. Notably, bFGF can enhance the hepatocyte growth factor (HGF)-stimulated proliferation of myoblasts and repress their terminal differentiation. Studies on primary cultures of bovine myoblasts have shown that the addition of FGF at concentrations of 0.1-1 µg/ml stimulates the rate of proliferation and delays fusion. Final cell densities were fivefold higher with 0.1 µg/ml FGF and tenfold higher with 1 µg/ml FGF compared to controls.

Data on Bovine Myoblast Proliferation Stimulated by FGF

FGF Concentration (µg/ml)Increase in Final Cell Density (Fold Change vs. Control)
0.15
110

Role in Bovine Embryonic and Fetal Development

FGF signaling plays essential roles during embryonic development in various species, including cattle. Studies using in vitro systems have investigated the impact of bovine FGF on early embryonic stages, particularly oocyte maturation and subsequent embryo development.

Oocyte Maturation and Competency in In Vitro Systems

Oocyte maturation is a crucial step for successful fertilization and embryonic development. Several FGFs are produced in oocytes and follicular somatic cells of cattle. Each of the four main classes of FGF receptors (FGFR1-4) is present within bovine oocytes and cumulus cells. Supplementing specific paracrine and endocrine components, including FGFs, during in vitro maturation (IVM) of bovine cumulus-oocyte complexes (COCs) can improve the success of in vitro embryo production and maximize embryonic competency. Fibroblast growth factor 10 (FGF10) has been shown to enhance bovine oocyte maturation and developmental competence in vitro. Exposing COCs to FGF10 during IVM increased the percentage of embryos reaching the 8-16-cell stage on day 3 and the blastocyst stage on day 7. FGF10 also increased the progression of oocytes through meiosis and cumulus expansion. Disruption of FGF receptor signaling during bovine oocyte IVM reduces subsequent embryonic development. Supplementing FGF2 during bovine oocyte IVM has also been shown to promote subsequent embryonic development, increasing blastocyst formation at day 7 post-IVF.

Data on Bovine Embryo Development with FGF Supplementation During Oocyte IVM

Growth Factor SupplementationEffect on 8-16 Cell Stage Embryos (Day 3)Effect on Blastocyst Stage Embryos (Day 7)Effect on Cumulus Expansion
FGF10Increased (P<0.05) Increased (P<0.05) Increased (P<0.05)
FGF2Not specified in available data for Day 3Increased Not specified in available data for cumulus expansion, but improved survival of cumulus cells

Early Conceptus Development and Trophoblast Outgrowth

Fibroblast growth factors, such as FGF2 (basic FGF), are present throughout early bovine embryo development, including the blastocyst stage. FGF2 is also produced by the uterine epithelium and secreted into the uterine lumen, where it can act on the developing embryo and conceptus. Studies have indicated that FGF signals influence the behavior of trophoblast cells, which are essential for implantation and placental development. These effects include promoting proliferation, preparing for adhesion to the uterine lining, and stimulating the production of interferon tau (IFN-τ), a key signal for maternal recognition of pregnancy in cattle.

Research using a chemical inhibitor of FGFR kinase function (PD173074) demonstrated that FGFR activation is necessary to maximize IFNT expression and permit outgrowth formation in bovine blastocysts. Exposing blastocysts to this inhibitor reduced the percentage of blastocysts that formed outgrowths in vitro. FGF2 and FGF10 have also been shown to stimulate the migration of bovine trophoblast cells.

The expression profiles of FGF receptors (FGFRs) during early bovine conceptus development have been examined. FGFR1 and FGFR2 mRNAs are detected from the 1-cell stage through the blastocyst stage, while FGFR3 and FGFR4 mRNAs appear after the 8-cell stage. The abundance of FGFR1, FGFR3, and FGFR4 mRNAs increases at the morula and blastocyst stages. Immunofluorescence microscopy has localized FGFR2 and FGFR4 exclusively to trophoblast cells in blastocysts, whereas FGFR1 and FGFR3 are found in both trophoblast cells and the inner cell mass.

Table 1: Expression of FGFRs During Bovine Pre-implantation Development

FGFR mRNA1-cell2-cell8-cellMorulaBlastocystLocalization in Blastocyst
FGFR1DetectedDetectedDetectedIncreased AbundanceIncreased AbundanceTrophoblast and Inner Cell Mass
FGFR2DetectedDetectedDetectedDetectedDetectedTrophoblast only
FGFR3Not DetectedNot DetectedDetectedIncreased AbundanceIncreased AbundanceTrophoblast and Inner Cell Mass
FGFR4Not DetectedNot DetectedDetectedIncreased AbundanceIncreased AbundanceTrophoblast only

Lineage Segregation in Preimplantation Embryos

The segregation of cell lineages, specifically the epiblast and hypoblast (primitive endoderm), within the inner cell mass is a critical event in preimplantation embryo development. Studies in bovine embryos have investigated the role of FGF signaling, particularly the MAPK pathway, in this process.

Modulation of the FGF/MAP kinase signaling pathway has been shown to influence lineage development in bovine embryos. Stimulation of bovine embryos with FGF4 and heparin resulted in inner cell masses composed entirely of hypoblast cells, with no epiblast cells. Conversely, inhibition of MEK (a component of the MAPK pathway downstream of FGFRs) in bovine embryos led to an increase in epiblast precursors and a decrease in hypoblast precursors. This suggests that MAP kinase signaling plays a role in the segregation of these lineages in bovine development. However, the hypoblast precursor population was not completely eliminated by MEK inhibition, indicating the involvement of other factors in hypoblast differentiation.

Interestingly, studies have also shown that inhibition of FGF signaling upstream of MEK did not affect the numbers of epiblast and hypoblast precursors in bovine development, suggesting that GATA6 expression, a marker for hypoblast, might not be dependent on FGF signaling in this context. This highlights potential species-specific differences in the molecular mechanisms governing early lineage decisions compared to other mammals like the mouse.

Table 2: Effects of FGF/MAPK Modulation on Bovine ICM Lineage Segregation

TreatmentEffect on ICM CompositionKey Finding
FGF4 + HeparinEntirely Hypoblast cells, no Epiblast cellsFGF signaling can direct hypoblast development
MEK Inhibitor (PD0325901)Increased Epiblast precursors, decreased Hypoblast precursorsMAPK signaling involved in lineage segregation
FGF Signaling Inhibition (upstream of MEK)No significant effect on Epiblast/Hypoblast numbersGATA6 expression may be independent of upstream FGF signaling

Involvement in Bovine Tissue Development, Maintenance, and Repair (Basic Research Focus)

Beyond embryonic development, bovine FGFs contribute to the development, maintenance, and repair of various tissues in cattle.

Mammary Gland Morphogenesis and Function

FGF signaling is essential for normal mammary gland development in mammals, including cattle. Bovine FGF2 is expressed by various cells in the bovine mammary gland, such as ductal epithelial cells, myoepithelial cells, and alveolar cells, during mammogenesis and lactogenesis.

Studies using bovine mammary epithelial cells (MAC-T cells) have shown that FGF2 stimulates cell proliferation and cell-cycle progression. This effect is mediated by the activation of FGF receptors and downstream signaling pathways, including PI3K/AKT, ERK1/2, and JNK MAPK pathways. FGF2 also appears to protect MAC-T cells from endoplasmic reticulum (ER) stress-mediated apoptosis. These findings suggest that FGF2 is a positive factor for bovine mammary gland development and remodeling, contributing to maintaining and/or increasing the number of mammary epithelial cells.

Fibroblasts in the mammary stroma also play an important role in regulating branching morphogenesis, and these cells, along with preadipocytes, synthesize and secrete FGFs. FGF signaling levels are crucial for normal epithelial branching morphogenesis in the mammary gland. Stromal FGF10 and FGF2 activate FGFR2 and FGFR1 in the epithelium, influencing this process.

Adipogenesis and Metabolic Regulation

Fibroblast growth factors are signaling proteins with diverse functions, including the regulation of adipogenesis, the process of fat cell development. In cattle, FGFs play a role in adipose tissue metabolism and development, which is relevant to beef quality.

The bovine FGF gene family consists of 22 members distributed across 15 chromosomes. Tissue expression profiling has shown that several bovine FGF genes, including FGF1, FGF5, FGF10, FGF12, FGF16, FGF17, and FGF20, are highly expressed in adipose tissue. Some FGF genes are differentially expressed before and after adipocyte differentiation, indicating their varied roles in the formation of lipid droplets.

Research on bovine FGF10 has indicated that it acts as a negative regulator of adipogenesis in bovine adipocytes. Overexpression of FGF10 reduced lipid droplet accumulation and triglyceride content in differentiated bovine adipocytes, while down-regulation of FGF10 increased them. FGF10 appears to regulate adipogenesis through FGF receptors and the MAPK pathway.

Another member, FGF21, is an endocrine FGF that circulates in plasma and plays a role in metabolic regulation in cattle. FGF21 is elevated during the intense lipid mobilization of lactation in dairy cows. The liver is a major source of plasma FGF21 during early lactation, and FGF21 is thought to regulate the use of lipid reserves via actions on the liver and adipose tissue. FGF21 can reduce lipid accumulation in bovine hepatocytes by enhancing lipid oxidation and reducing lipogenesis, potentially through the AMPK signaling pathway.

Table 3: Role of Specific Bovine FGFs in Adipogenesis and Metabolism

FGF MemberExpression in Adipose TissueRole in Adipogenesis/Metabolism
FGF1HighIndicated diverse role in lipid droplet formation
FGF5HighIndicated diverse role in lipid droplet formation
FGF10HighNegative regulator of adipogenesis; reduces lipid droplets and triglycerides
FGF12HighIndicated diverse role in lipid droplet formation
FGF16HighIndicated diverse role in lipid droplet formation
FGF17HighIndicated diverse role in lipid droplet formation
FGF20HighIndicated diverse role in lipid droplet formation
FGF21Expressed (target tissue)Regulates lipid metabolism, reduces hepatic lipid accumulation, elevated during lactation

Neural Function and Regeneration Research

FGFs are known to play roles in neuronal function and regeneration in various species. Endothelial cell growth supplement (ECGS) derived from bovine neural tissue contains acidic FGF (aFGF or FGF1) and basic FGF (bFGF or FGF2). This highlights the presence of these growth factors in bovine neural tissue.

Bovine FGF2 has been shown to stimulate the proliferation of various cell types, including those of neuroectodermal origin, such as astrocytes, oligodendrocytes, and neuroblasts. It is also indicated to induce neuron differentiation, survival, and regeneration. These observed in vitro functions suggest that bovine FGF basic may play a role in vivo in neuronal function and potentially neural regeneration. Basic research in this area explores the potential of FGFs in supporting the growth and survival of neural cells.

Cartilage and Bone Tissue Homeostasis Studies

Fibroblast growth factors are involved in the development and maintenance of skeletal tissues. FGF6, for example, is highly expressed in skeletal muscle and has a role in myogenesis and muscle regeneration. While the provided search results did not yield specific detailed studies focused solely on bovine FGF's direct role in cartilage and bone tissue homeostasis in cattle, FGFs are generally known to stimulate the proliferation of cells of mesodermal origin, which include osteoblasts (bone-forming cells). Recombinant bovine FGF2 is used in tissue engineering applications to enhance cell proliferation and differentiation, aiding the repair and regeneration of cartilage and bone tissue. This suggests a potential role for bovine FGFs in these processes, which is an area of ongoing basic research.

Wound Healing Processes in Model Systems

Bovine Fibroblast Growth Factor (bFGF), also known as FGF2, has been extensively studied in various in vitro and in vivo model systems to understand its role in the complex process of wound healing. These studies, excluding clinical human trials, highlight bFGF's influence on key cellular events critical for tissue repair, such as cell proliferation, migration, and angiogenesis.

In in vitro wound healing models, often utilizing scratch assays on cell monolayers, bFGF has demonstrated a significant capacity to promote fibroblast migration. Studies using fibroblasts have shown that bFGF treatment induces lamellipodial extension and increases migration rates in a concentration-dependent manner. For instance, concentrations of 100 ng/ml and 1000 ng/ml of bFGF were observed to significantly enhance fibroblast migration within 24 hours in a wound healing assay . This effect on migration can occur independently of its proliferative effects, particularly when cell proliferation is inhibited . The mechanism underlying bFGF-induced fibroblast migration involves signaling pathways, including the PI3-Kinase-Rac1-JNK pathway . Early changes in the actin cytoskeleton, characterized by more elongated cells and prominent perpendicular actin microfilaments at the leading edge, have been observed in bFGF-treated fibroblasts in scratch wound repair models .

Beyond migration, bFGF also plays a crucial role in stimulating the proliferation of various cell types involved in wound healing. It is known to stimulate the proliferation of cells of mesodermal origin, including fibroblasts and endothelial cells, as well as cells of neuroectodermal, ectodermal, and endodermal origin, such as keratinocytes and smooth muscle cells . In bovine corneal endothelial cells, bFGF has been shown to stimulate DNA synthesis, indicating its mitogenic activity . The proliferative response to bFGF can be dependent on cell density, with studies on stromal fibroblasts showing a dramatic increase in bFGF-stimulated proliferation at intermediate cell densities (between 12,000 and 16,000 cells/cm²) compared to other densities . This density-dependent effect appears to be specific to bFGF and is not observed with other growth factors like EGF . Heparan sulfate (B86663) proteoglycans, particularly syndecan-4, have been implicated in modulating bFGF binding and activity in these cells, influencing proliferation .

Angiogenesis, the formation of new blood vessels, is another critical component of wound healing influenced by bFGF. bFGF is recognized as an angiogenic protein that stimulates the movement of cells and promotes wound healing, including the proliferation and migration of fibroblasts during the proliferative phase . In an in vivo rabbit ear ulcer model, FGF-1 (acidic FGF) delivered through a modified fibrin (B1330869) matrix demonstrated dose-dependent effects on the healing response, leading to an increase in angiogenic and fibroblastic responses, as well as an increased epithelialization rate . While this study focused on FGF-1, it illustrates the principle of FGFs promoting angiogenesis in animal wound models.

Research findings from various model systems highlight the multifaceted role of bovine FGF in promoting wound healing processes:

Model SystemCell Type StudiedKey Effect(s) ObservedRelevant Findings
In vitro Scratch AssayFibroblastsEnhanced migration, Lamellipodial extensionIncreased migration rate with 100-1000 ng/ml bFGF; involves PI3-Kinase-Rac1-JNK pathway; independent of proliferation under certain conditions.
In vitro Cell CultureBovine Corneal Endothelial CellsStimulation of DNA synthesis (Proliferation)FGF was a potent stimulator of DNA synthesis.
In vitro Cell CultureStromal FibroblastsCell density-dependent proliferationMaximal bFGF-stimulated proliferation at intermediate cell densities (12,000-16,000 cells/cm²); modulated by heparan sulfate proteoglycans.
In vitro Cell CultureBovine Luteal FibroblastsIncreased proliferation and collagen productionFGF2 (bFGF) acts as a mitogen and stimulates type 1 collagen production in a concentration-dependent manner; proliferation mediated by AKT and STAT1 signaling.
In vitro Scratch Assay/Transwell AssayPrimary Rat Müller CellsPromoted migration and proliferationFGF-b (bFGF) significantly increased migration and proliferation at 10 ng/mL and 0-50 ng/mL, respectively.
In vitro Cell CultureBovine Aortic Endothelial CellsRelease upon injury, increased mRNA and protein levelsSublethal scraping released up to 80% of bFGF; 4-10 fold increase in bFGF mRNA after scraping, restoring levels by 6h.
Rabbit Ear Ulcer Model (In vivo)Angiogenesis, Fibroblast activity, EpithelializationDose-dependent enhancement of healing responsesFGF-1 (acidic FGF) increased angiogenic and fibroblastic responses and epithelialization rate.

Regulatory Mechanisms of Bovine Fgf Activity

Post-Translational Modifications and their Functional Implications

Post-translational modifications (PTMs) are critical mechanisms that modulate the structure, function, localization, and interaction of proteins, thereby influencing cellular signaling dynamics. For bovine FGFs, specific PTMs have been identified that impact their activity and fate.

One notable PTM in bovine FGF2 (basic FGF) is phosphorylation. Phosphorylation at tyrosine 82 has been shown to regulate the unconventional secretion of FGF2. This suggests that phosphorylation status can dictate how FGF2 is released from the cell, influencing its availability to interact with target cells.

Another important FGF family member, FGF1 (acidic FGF), is also subject to phosphorylation. Phosphorylation of FGF1 by nuclear protein kinase C delta (PKC delta) triggers its active export from the cytosol. This highlights how phosphorylation can control the subcellular localization of FGFs, affecting their ability to exert effects in different cellular compartments.

Beyond phosphorylation, other modifications can influence FGF function. For instance, studies on FGF9, which shares high sequence identity across several mammalian species including bovine, indicate that constitutive dimerization can affect its activity and increase its affinity for heparin. While this specific observation pertains to human FGF9, the high conservation suggests similar regulatory mechanisms may apply to bovine FGF9. General PTMs, such as phosphorylation, SUMOylation, and acetylation, are known to have functional consequences for protein-DNA and protein-ligand binding, heterodimerization, and subcellular localization, potentially increasing or decreasing the transcription of target genes. These general principles of PTM regulation are likely applicable to bovine FGFs, contributing to the complexity of their functional control.

Interaction with Heparan Sulfate (B86663) Proteoglycans and Extracellular Matrix Components

A defining characteristic of many FGFs, including bovine FGF1 and FGF2, is their strong affinity for heparin and heparan sulfate (HS). Heparan sulfate exists as heparan sulfate proteoglycans (HSPGs) on the cell surface and within the extracellular matrix (ECM). The interaction between FGFs and HSPGs is essential for several aspects of FGF signaling and regulation.

HSPGs function as co-receptors for FGFs, facilitating their binding to high-affinity tyrosine kinase FGF receptors (FGFRs). This interaction is necessary for the formation of a stable ternary complex involving FGF, HSPG, and FGFR, which is crucial for receptor dimerization and subsequent activation of downstream signaling pathways. The binding of FGFs to the D2 and D3 domains of FGFRs, with D3 primarily mediating ligand-binding specificity, is enhanced by heparan sulfate glycosaminoglycans acting as coreceptors.

Furthermore, HSPGs play a vital role in protecting FGFs from proteolytic degradation and denaturation, thus increasing their stability and half-life in the extracellular environment. They also serve as a reservoir for FGFs within the ECM, allowing for localized storage and controlled release of growth factors. FGFs can be released from these ECM stores by enzymes such as heparinases and heparanases, which degrade the heparan sulfate chains.

Studies on bovine growth plate chondrocytes have shown that basic FGF (FGF2) interacts with two classes of binding sites: high-affinity FGF receptors and low-affinity heparin-like binding sites (HSPGs) on the cell surface. This suggests a dual interaction model where HSPGs not only facilitate receptor binding but may also contribute to concentrating FGFs at the cell surface. Interestingly, research indicates that HSPGs can, in some contexts, directly participate in signaling, mediating FGF2 activation of ERK1/2 even in the absence of functional FGFRs in vascular smooth muscle cells. This highlights a potential receptor-independent signaling role for HSPGs in FGF-mediated responses.

The structural complexity and sulfation pattern of HS chains are critical determinants of their ability to bind specific FGFs and regulate their bioactivity. Alterations in HS sulfation during development can therefore modulate FGF activity.

Transcriptional and Post-Transcriptional Regulation of Bovine FGF Genes

The expression levels of bovine FGFs and their receptors are subject to complex transcriptional and post-transcriptional control mechanisms, ensuring their availability is precisely regulated in different tissues and developmental stages.

Transcriptional regulation involves the control of gene expression at the DNA level, influencing the rate at which FGF genes are transcribed into mRNA. Studies in bovine ovarian follicles have revealed developmental and tissue-specific regulation of various FGF family members. For example, FGF9 mRNA abundance in both granulosa and theca cells is several-fold greater in small follicles compared to large follicles, indicating developmental regulation. Similarly, FGF2 mRNA in the theca interna increases significantly in large follicles, while FGF1 and FGF7 mRNA levels show less regulatory change during follicular growth. The expression of FGF receptors, such as FGFR2B and FGFR4, is also developmentally regulated in bovine ovarian cells. The transcriptional regulation of bovine FGFR1 in myoblasts has been shown to be influenced by the methylation level of its core promoter, with lower methylation associated with higher expression and increased myoblast proliferation.

Post-transcriptional regulation occurs after mRNA has been transcribed and includes mechanisms that affect mRNA stability, translation, and processing. Alternative splicing of mRNA is a significant post-transcriptional mechanism that increases the diversity of FGF receptors, leading to different receptor variants (e.g., FGFR2IIIb and FGFR2IIIc) with distinct ligand-binding specificities. While not specifically detailed for bovine FGF ligands in the provided results, alternative translation initiation from AUG and non-AUG (CUG) codons in the FGF2 mRNA has been observed in other species, resulting in different FGF2 isoforms with distinct intracellular localizations and functions. This mechanism likely contributes to the functional diversity of bovine FGF2 as well. Post-transcriptional regulation by microRNAs (miRNAs) has also been shown to attenuate FGF signaling by modulating the mRNA levels of FGFs and their receptors in developmental processes in other organisms, suggesting a potential role for miRNAs in regulating bovine FGFs.

Hormonal Regulation of FGF Expression

Hormones play a significant role in modulating the expression of FGFs and their receptors in bovine tissues, particularly within the reproductive system. In bovine granulosa cells, FGF9 gene expression is regulated by reproductive hormones such as estradiol (B170435) (E2), follicle-stimulating hormone (FSH), luteinizing hormone (LH), and insulin-like growth factor I (IGF-I). E2 has been shown to increase FGF2 mRNA levels in endothelial cells derived from bovine corpora lutea.

LH stimulates the abundance of FGF18 mRNA in bovine theca cells. FSH upregulates the expression of FGFR2B and FGFR3C mRNA in bovine granulosa cells. Conversely, IGF-I has been observed to suppress FGFR2B expression in these cells. In bovine theca cells, FGF9 mRNA expression is hormonally regulated, with tumor necrosis factor alpha (TNFα) and WNT5A increasing its abundance. This highlights the complex interplay between hormonal signals and FGF expression in regulating ovarian function.

Growth Factor Interactions Affecting FGF Synthesis

Beyond direct hormonal control, the synthesis and expression of bovine FGFs can also be influenced by interactions with other growth factors and signaling molecules. In bovine granulosa cells, IGF-I affects FGF9 expression, while TNFα and WNT3A have been shown to inhibit FGF9 mRNA levels. In contrast, TNFα and WNT5A increased FGF9 mRNA abundance in bovine theca cells.

Advanced Methodologies and Research Applications for Bovine Fgf Studies

Recombinant Bovine FGF Production Systems and Their Utility

The production of recombinant bovine FGF is fundamental for its application in research and industry. Various expression systems have been successfully employed for generating high-purity recombinant bovine FGF-2. Escherichia coli is a commonly used host for the production of recombinant bovine FGF-2, yielding a non-glycosylated polypeptide chain. Recombinant bovine FGF-2 produced in E. coli typically consists of 145 or 155 amino acids and has a molecular mass ranging from approximately 16 to 18.5 kDa. Purity levels exceeding 95% or 97% have been reported, as determined by analytical methods such as SDS-PAGE and RP-HPLC. Some production systems offer animal origin-free (AOF) and carrier-protein free formulations, which are advantageous for specific research and potential therapeutic applications.

Another production system utilizes non-GMO insects, specifically Trichoplusia ni, with the Baculovirus Expression Vector System (BEVS) to produce recombinant bovine FGF-2. This system yields a monomeric peptide of 155 amino acid residues with a molecular weight of 18.5 kDa. While the primary focus for bovine FGF production is often E. coli and insect systems as highlighted in the context of bovine applications, research on human bFGF has also explored yeast systems like Pichia pastoris, indicating the potential for diverse microbial expression platforms for FGF proteins.

The utility of recombinant bovine FGF lies primarily in its application in various cell culture systems. It is extensively used for the maintenance and proliferation of a wide array of bovine cell types, including induced pluripotent stem cells (iPSCs), embryonic stem cells (ESCs), mesenchymal stem cells (MSCs), primary cells, fibroblasts, endothelial cells, and muscle satellite cells. Specific research applications include the development of species-specific protocols for bovine cellular agriculture (cultivated meat), tissue engineering, regenerative medicine, and veterinary research. Engineered, thermostable forms of bovine FGF-2, such as FGF2-G3 (154 aa), have been developed to address the inherent instability of wild-type FGF-2 in culture media, offering an increased functional half-life and utility in optimized serum-free media formulations like B8 and Beefy-9 for stem cell culture and cellular agriculture.

Data on Recombinant Bovine FGF-2 Production:

Production SystemReported Size (aa)Molecular Weight (kDa)Reported Purity (%)Key FeaturesApplications
E. coli145 or 155~16 - 17.2>95, >97Non-glycosylated, AOF, CF availableStem cell culture, primary cell culture, cellular agriculture, tissue engineering, regenerative medicine, veterinary research
Insect (BEVS)15518.5>80Monomeric peptideSerum-free culture media, cultivated meat, cell culture, veterinary research
Pichia pastoris (Human FGF-2)Not specified18>94Secreted protein(Potential for bovine)

Gene Editing and Knockdown/Overexpression Approaches in Bovine Cell Lines

Gene editing and targeted manipulation of gene expression are powerful tools for investigating the specific roles of bovine FGF and its related pathways in bovine cellular processes. Studies have employed these techniques in bovine cell lines to understand FGF function and to develop improved cell lines for applications like cellular agriculture.

One notable application involves engineering immortalized bovine satellite cells (iBSCs) for the inducible expression of FGF2. This approach aims to create autocrine signaling loops where the cells produce their own FGF2, thereby reducing or eliminating the need for costly exogenous recombinant FGF2 in culture media for cultivated meat production. This demonstrates the utility of overexpression approaches to modify cell behavior and reduce reliance on external growth factors.

The CRISPR/Cas9 system has been utilized in bovine research, including generating knock-in fibroblasts and transgenic blastocysts for the expression of human FGF2 in the bovine β-casein gene locus. This highlights the potential for targeted gene insertion to introduce or modify FGF-related genes in bovine cells and embryos. Furthermore, protocols for establishing gene-edited bovine ear-derived fibroblasts for somatic cell nuclear transplantation have been developed, indicating the broader application of gene editing in creating genetically modified bovine cells for reproductive biotechnologies. The gene editing by electroporation of Cas9 protein (GEEP) method has also been applied to bovine zygotes, offering a simpler approach for introducing genetic modifications.

In Vitro Culture Systems and Assay Development for Bovine FGF Research

In vitro culture systems are indispensable for studying the effects of bovine FGF on various bovine cell types and for developing applications in cellular agriculture and regenerative medicine. A diverse range of bovine cell lines and primary cells are utilized in these systems. These include primary bovine myoblasts, bovine satellite cells (BSCs), immortalized bovine satellite cells (iBSCs), bovine embryonic stem cell-like cells (bESCs), bovine epiblast stem cells (bEpiSCs), bovine embryonic fibroblasts, bovine aorta endothelial cells (BAE cells), bovine fibroblasts, and bovine mesenchymal stromal cells (MSCs).

Culture media formulations for bovine cells often involve basal media such as DMEM/F12, supplemented with various components. While fetal bovine serum (FBS) has been traditionally used, there is a significant effort to develop chemically defined, serum-free, and animal-free media formulations to address ethical concerns, reduce variability, and lower costs, particularly for applications like cultivated meat production. Essential supplements in these media often include bovine FGF-2, along with other growth factors like LIF, SCF, IGF-1, VEGF, HGF, and PDGF-BB, as well as other factors such as L-ascorbic acid 2-phosphate, fibronectin, hydrocortisone, GlutaMAX™, albumin, ITS-X, α-linolenic acid, and heparin sulphate. FGF-2 is consistently reported as a critical component for promoting the proliferation and maintaining the undifferentiated state of various bovine cell types.

Various assays are employed to assess the biological activity and effects of bovine FGF in these in vitro systems:

Cell Proliferation Assays: These are widely used to quantify the mitogenic effect of FGF-2. Methods include using metabolic indicators like alamarBlue™, direct cell counting, and specialized cell lines like 3T3 fibroblasts that are responsive to FGF-2. For example, the ED50 (half maximal effective dose) of bovine FGF-basic has been determined using cell proliferation assays with 3T3 cells, showing high specific activity. Studies have shown that FGF stimulates the proliferation of bovine myoblasts and endothelial cells in a dose-dependent manner.

Differentiation Assays: These assays evaluate the influence of FGF on cell differentiation. Techniques include immunostaining for lineage-specific markers such as Myogenin and MHC for muscle differentiation, assessing the formation of myotubes, and evaluating neurite outgrowth in neuronal cells. FGF-2 has been shown to delay the fusion of bovine myoblasts, indicating its role in maintaining a proliferative state over differentiation.

Signaling Pathway Analysis: Researchers investigate the intracellular signaling pathways activated by bovine FGF binding to its receptors (FGFRs). These include the RAS-MAPK, PI3K-AKT, PLCγ, STAT, and ERK1/2 pathways, which are crucial for mediating FGF's effects on cell proliferation, survival, and differentiation.

Reporter Assays: Genetically engineered reporter cell lines are used to measure FGF activity based on the activation of specific promoters or signaling pathways linked to a reporter gene (e.g., luciferase).

Cell Survival Assays: These assays assess the ability of FGF to promote cell survival under various conditions.

Gene and Protein Expression Analysis: Techniques like RNA-Seq, quantitative PCR, Western blotting, and immunostaining are used to analyze the expression levels of genes and proteins related to pluripotency, differentiation, and FGF signaling in response to bovine FGF.

Pluripotency Maintenance Assays: For stem cell research, assays confirm the ability of FGF-2 to maintain the undifferentiated and pluripotent state of ESCs and iPSCs in culture.

These diverse in vitro systems and assays provide essential platforms for understanding the complex biological functions of bovine FGF and for optimizing its use in various biotechnological applications.

Examples of Cell Culture Systems and Assays:

Cell TypeCulture System Components (Examples)Assays Used (Examples)Relevant Snippets
Bovine Satellite Cells/MyoblastsDMEM/F12, FBS (traditionally), Serum-free media (Beefy9, Beefy-R), FGF-2, IGF-1, VEGF, HGF, PDGF-BB, etc.Proliferation (alamarBlue™, cell counting), Differentiation (immunostaining for Myogenin, MHC, MyoD), Gene expression analysis
Bovine Embryonic Stem CellsDMEM/F12, FBS, LIF, FGF-2, SCF, β-Mercaptoethanol, Nonessential amino acidsPluripotency maintenance, Differentiation, Proliferation
Bovine Epiblast Stem Cells3i/LAF (WNTi, GSK3βi, SRCi, LIF, Activin A, FGF2)Gene expression analysis, Proliferation, Differentiation (teratoma formation, myogenic, PGCLC)
Bovine Aorta Endothelial CellsEagle's MEM, FBS, FGFProliferation (cell counting, population doubling time)
Bovine FibroblastsSerum-free media, Chlorella vulgaris extract, FGF-BasicProliferation, Cell survival
Bovine Mesenchymal Stromal CellsNot explicitly detailed in snippetsComparative transcriptomic analysis
Neural Stem Cells (rat, studied with bFGF)Basal medium, FBS, bFGFCell number, Cell survival, Protein expression (SOX2, GFAP, TUBB3)

Comparative Functional Genomics and Proteomics Approaches

Comparative functional genomics and proteomics approaches play a vital role in understanding the evolutionary conservation, species-specific differences, and functional aspects of bovine FGF within the broader context of the FGF family. These methodologies allow researchers to compare bovine FGF genes and proteins with those from other species and analyze their expression and function on a large scale.

Comparative proteomics studies have been conducted on the FGF family across various species, including cattle (Bt), humans (Hs), chimpanzees (Pt), mice (Mm), rats (Rn), chickens (Gg), and zebrafish (Dr). Phylogenetic analysis of FGF family members and orthologs, such as FGF19 orthologs, provides insights into the evolutionary relationships and potential functional divergence of these proteins across species.

Comparative genomics approaches have focused on analyzing the regulatory regions of FGF genes, such as the 5'-promoter regions. Comparisons of the Fgf7 promoter across species, including cattle, have revealed conserved regulatory elements like TCF/LEF-binding sites, highlighting potential similarities in transcriptional regulation between bovine and primate Fgf7 genes compared to rodents.

Transcriptomic analysis allows for large-scale comparison of gene expression patterns. Comparative transcriptomic analysis of bovine mesenchymal stromal cells (MSCs) derived from different tissue sources has revealed tissue-specific differences in gene expression. Furthermore, comparing bovine MSC transcriptomes with those from other species, such as humans and mice, has shown a greater similarity between bovine and human BM-MSCs, suggesting that bovine models can be more representative of human biology in certain contexts compared to the commonly used mouse model. This type of analysis can also assess the contribution of specific signaling pathways, like FGF signaling, within different cell populations.

Proteomics techniques, particularly mass spectrometry (MS), are crucial for analyzing protein structure, modifications, and interactions. Mass spectrometry has been used to identify the fold of bovine basic FGF-2, confirming its beta-trefoil fold structure and allowing for homology modeling based on related proteins like IL-1beta. MS has also been applied to analyze recombinant FGF2 preparations, revealing the presence of different isoforms. Furthermore, mass spectrometry, in conjunction with techniques like ion-pair liquid chromatography, is used to identify and characterize heparin and heparan sulfate (B86663) components from bovine tissues that interact with FGF-2, which is essential for its activity. Gas-phase sequence analysis, a proteomics technique, was historically used to determine the primary structure of bovine pituitary basic FGF and compare it with bovine brain acidic FGF, providing fundamental structural information.

These comparative functional genomics and proteomics approaches provide a deeper understanding of bovine FGF's place within the FGF family, its evolutionary history, regulatory mechanisms, and interactions with other molecules, contributing significantly to the broader knowledge of FGF biology.

MethodologyApplication in Bovine FGF ResearchRelevant Snippets
Comparative ProteomicsPhylogenetic analysis of FGF family, Structural analysis (protein folding), Isoform identification
Comparative GenomicsAnalysis of gene regulatory regions (e.g., promoters)
Comparative TranscriptomicsTissue-specific gene expression analysis, Cross-species comparison of gene expression patterns
Mass SpectrometryProtein fold identification, Isoform analysis, Characterization of FGF-interacting molecules (e.g., heparin)

Future Research Directions and Unanswered Questions

Elucidating Novel Bovine FGF-Related Signaling Components

The intricate signaling cascades initiated by bovine FGFs binding to their receptors (FGFRs) are not yet fully mapped out for all family members and in all bovine cell types. FGF signaling typically involves the activation of key downstream pathways, including the PI3K-Akt, JAK-STAT, PLCγ, and RAS-MAPK pathways . These pathways collectively influence cellular functions such as proliferation, differentiation, migration, and survival .

However, unresolved questions persist regarding the precise mechanisms by which Grb2 is recruited to the FGF signaling complex, a crucial step in initiating Ras/MAPK signaling . While Shp2 phosphatase is understood to enhance Receptor Tyrosine Kinase (RTK) signaling, its exact molecular mechanism in this context is still largely unclear . Future research aims to identify novel adaptor proteins, kinases, and other intracellular mediators that participate in bovine FGF signaling pathways. Understanding the specific protein-protein interactions and post-translational modifications involved will provide a more complete picture of how bovine cells interpret FGF signals.

Furthermore, the role of heparan sulfate (B86663) proteoglycans (HSPGs) and Klotho co-factors in modulating bovine FGF signaling requires further investigation. While it is known that FGFs bind to HSPGs to facilitate interaction with FGFRs, the specific roles of different HSPG structures and their tissue-specific expression in regulating bovine FGF activity are not fully elucidated . Research into these co-factors could reveal novel targets for modulating FGF signaling in bovine health and production.

Exploring Undiscovered Biological Functions in Bovine Physiology

While bovine FGFs are recognized for their involvement in processes like mammary gland development, uterine function, and wound healing, their full spectrum of biological roles in bovine physiology is likely more extensive . For instance, FGF2 is expressed in the bovine mammary gland and uterine endometrium, suggesting roles in mammary development and early pregnancy . FGF2 has also been shown to be crucial for luteal endothelial network formation and is associated with milk traits and embryonic mortality in cattle . FGF10 has been shown to enhance bovine oocyte maturation and developmental competence in vitro .

Future research is directed towards uncovering the roles of various bovine FGF family members in less explored areas of bovine biology. This includes investigating their potential involvement in:

Metabolic Regulation: While FGF21's role in metabolic adaptation to negative energy balance and stress in dairy cows is being explored, the functions of other FGFs in bovine metabolism remain largely unknown .

Immune Response: The interaction between bovine FGFs and the immune system is an area requiring further study. For example, Staphylococcus aureus induces the expression of TGF-beta1 and bFGF in bovine mammary gland fibroblasts, suggesting a role for bFGF in the inflammatory response within the mammary gland .

Skeletal Development and Health: Given the known roles of FGF signaling in bone development in other species, investigating the specific contributions of bovine FGFs to skeletal health and development in cattle could be valuable .

Reproductive Processes: Beyond the known roles of FGF2 and FGF10 in the uterus and oocyte maturation, other FGFs may influence follicular development, fertilization, and placental function. Alterations in FGF-A and bFGF systems are suggested to be involved in abnormal placental development in cloned gestations .

Detailed research findings, potentially involving techniques like transcriptomics and proteomics across different tissues and physiological states, are needed to identify which bovine FGFs are expressed and active in specific contexts and to infer their potential functions. Studies using gene knockdown or overexpression in bovine cell lines or animal models could provide direct evidence for the roles of specific FGFs.

Advancements in Bovine FGF Research Technologies and Models

Progress in understanding bovine FGFs is closely linked to the development and application of advanced research technologies and relevant animal and in vitro models. Future research will leverage these advancements to gain deeper insights.

Key technological advancements and model systems include:

Genomic Technologies: The availability of the bovine genome sequence and advancements in genomic technologies, such as high-throughput SNP genotyping and genome editing (e.g., CRISPR/Cas9), are revolutionizing the study of bovine genetics and the identification of genes associated with economically important traits . These technologies can be applied to study the genetic variations in bovine FGF genes and their association with various phenotypes, including those related to health, reproduction, and production .

Cell Culture and Organoid Models: Advanced cell culture methods and the development of bovine organoid models provide more physiologically relevant in vitro systems to study the effects of specific bovine FGFs on different cell types and tissues . These models can reduce the need for live animal studies and allow for controlled experiments to dissect signaling pathways and cellular responses. For example, bovine articular chondrocytes embedded in hydrogels have been used to study the effects of FGF-18 . Bovine adipocytes have been used to study the expression patterns of FGF genes during differentiation .

In Vitro Embryo Production (IVP) Systems: Modifications to IVP systems, including the addition of growth factors like bovine FGF2, are being explored to improve embryo development and survival . Further optimization of these systems requires a greater understanding of the factors that drive successful embryo development and pregnancy establishment .

Animal Models: While research in cattle is essential, studies in relevant animal models, such as mice, can provide valuable insights into the conserved functions of FGFs and the mechanisms underlying FGF-related processes . The development of more sophisticated large animal models through gene editing can further accelerate the study of various aspects related to bovine health and production .

Multiomics Approaches: Integrating data from genomics, transcriptomics, proteomics, and metabolomics will provide a comprehensive view of the molecular landscape influenced by bovine FGFs . These multiomics datasets can help uncover novel genetic mechanisms underlying phenotypic traits and improve the accuracy of genomic prediction models .

These technological and model advancements will facilitate more detailed and sophisticated studies on bovine FGFs, enabling researchers to address the unanswered questions regarding their signaling, functions, and potential applications in improving bovine health and productivity.

Q & A

Q. What are the primary roles of Bovine FGF-2/bFGF in cellular processes, and how are these roles experimentally validated?

Bovine FGF-2 regulates bone healing, cartilage repair, and neural regeneration via activation of the FGF/FGFR signaling pathway. Methodologies include:

  • In vitro assays : Measure proliferation rates using cell viability assays (e.g., MTT) in FGF-supplemented media .
  • Signaling pathway analysis : Western blotting or ELISA to detect ERK/JAK-STAT pathway activation .
  • Functional blocking : Neutralizing antibodies (e.g., clone bFM-1) to confirm FGF-2 specificity in biological activity .

Q. What standardized protocols ensure reproducibility in Bovine FGF-2 experiments?

  • Cell culture conditions : Use MEM, RPMI, or DMEM-F12 media with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C/5% CO₂. For neurospheres, supplement Neurobasal medium with B27, EGF, and FGF .
  • Protein handling : Reconstitute lyophilized FGF-2 in sterile buffers (e.g., PBS with 0.1% BSA) to prevent aggregation .
  • Ethical compliance : Obtain approval from institutional biosafety/ethics committees for animal studies .

Q. How is Bovine FGF-2 detected and quantified in complex biological samples?

  • Radioimmunoassay (RIA) : Use antisera specific to [Tyr10]FGF(1–10) for high specificity (cross-reactivity <0.01%) .
  • Immunohistochemistry/Western blotting : Clone bFM-2 antibody detects native and heat-inactivated FGF-2 across species (bovine, human, rat) .
  • Heparin-Sepharose affinity chromatography : Isolate FGF-2 based on heparin-binding properties .

Advanced Research Questions

Q. How can contradictory data on Bovine FGF-2’s dual roles in cartilage degradation/repair be resolved?

  • Receptor specificity : FGFR1 activation promotes cartilage degradation, while FGFR3 supports repair. Use siRNA knockdown or selective inhibitors (e.g., PD173074 for FGFR1) to isolate pathways .
  • Dose-dependent studies : Titrate FGF-2 concentrations (0.1–100 ng/mL) to identify thresholds for opposing effects .
  • In vivo models : Compare outcomes in FGFR1/3 knockout mice to clarify context-dependent roles .

Q. What methodological strategies address cross-reactivity and variability in FGF-2 detection assays?

  • Antibody validation : Pre-adsorb antibodies with acidic FGF (FGF-1) to eliminate cross-reactivity .
  • Multiplex assays : Combine ELISA with mass spectrometry (LC-MS/MS) to distinguish FGF isoforms .
  • Data normalization : Use housekeeping proteins (e.g., GAPDH) and internal controls (spiked recombinant FGF-2) .

Q. How can Bovine FGF-2 delivery systems be optimized for in vivo therapeutic applications?

  • Biomaterial scaffolds : Test heparin-modified hydrogels for sustained FGF-2 release .
  • Pharmacokinetic analysis : Radiolabel FGF-2 (e.g., ¹²⁵I) to track bioavailability and clearance rates .
  • Preclinical testing : Use ARRIVE guidelines for animal studies, including baseline health assessments and statistical power analysis .

Q. What bioinformatics tools are effective for integrating multi-omics data on FGF-2 signaling networks?

  • Pathway enrichment analysis : Use STRING or SMPDB to map FGF-2 interactions with co-expressed genes/proteins .
  • Clinical correlation : Leverage TIMER2.0 or GEPIA2 to associate FGF-2 expression with disease outcomes (e.g., hazard ratios in Table 2 ).
  • Epigenetic profiling : Analyze DNA methylation patterns (e.g., UALCAN) to identify regulatory regions affecting FGF-2 expression .

Methodological Best Practices

Q. How should researchers design controls to mitigate confounding factors in FGF-2 studies?

  • Pre-experimental optimization : Conduct pilot studies to determine optimal animal numbers, dosing, and timepoints .
  • Negative controls : Include FGF-2-free media and non-targeting siRNA in cell assays .
  • Blinding and randomization : Assign animal groups/treatments randomly to reduce bias .

Q. What statistical approaches are recommended for analyzing FGF-2 dose-response relationships?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC₅₀ values .
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s test for pairwise comparisons) .
  • Survival analysis : Use Kaplan-Meier plots and Cox regression for in vivo therapeutic studies .

Q. How can non-animal-derived FGF-2 (e.g., recombinant proteins) be validated for equivalence to native FGF-2?

  • Functional assays : Compare mitogenic activity (e.g., BrdU incorporation) between animal-free and standard FGF-2 .
  • Structural analysis : Perform circular dichroism (CD) or MALDI-TOF to confirm identical folding/mass .
  • Batch-to-batch consistency : Require Certificate of Analysis (CoA) with ≥95% purity and endotoxin levels <0.1 EU/µg .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.